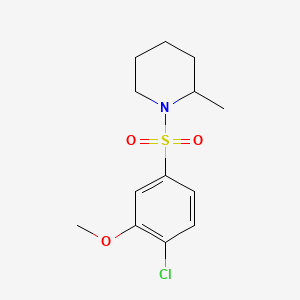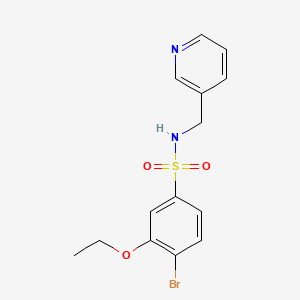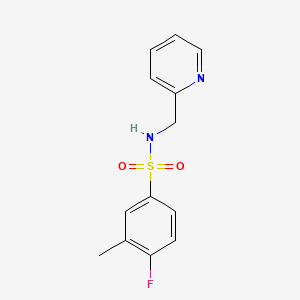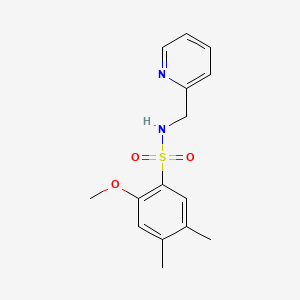amine CAS No. 1246822-16-1](/img/structure/B602955.png)
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a hydroxypropyl group, a methyl group, and a pentyloxy group attached to a benzenesulfonamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, 4-methyl-2-(pentyloxy)benzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Chlorination: The amino group is then chlorinated to form the chloro derivative.
Alkylation: The chloro derivative undergoes alkylation with 3-chloropropanol to introduce the hydroxypropyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to form a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 5-chloro-N-(3-oxopropyl)-4-methyl-2-(pentyloxy)benzenesulfonamide.
Reduction: Formation of 5-hydroxy-N-(3-hydroxypropyl)-4-methyl-2-(pentyloxy)benzenesulfonamide.
Substitution: Formation of 5-substituted-N-(3-hydroxypropyl)-4-methyl-2-(pentyloxy)benzenesulfonamide derivatives.
Aplicaciones Científicas De Investigación
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine involves its interaction with specific molecular targets. The chloro group and hydroxypropyl group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxybenzamide
- 5-chloro-N,N,4-trimethyl-2-(pentyloxy)benzene-1-sulfonamide
- 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide
Uniqueness
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](3-hydroxypropyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
1246822-16-1 |
|---|---|
Fórmula molecular |
C15H24ClNO4S |
Peso molecular |
349.9g/mol |
Nombre IUPAC |
5-chloro-N-(3-hydroxypropyl)-4-methyl-2-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C15H24ClNO4S/c1-3-4-5-9-21-14-10-12(2)13(16)11-15(14)22(19,20)17-7-6-8-18/h10-11,17-18H,3-9H2,1-2H3 |
Clave InChI |
AWZUFWYWXCTILW-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Butoxy-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B602872.png)


![1-[(3-Sec-butyl-4-ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B602876.png)
amine](/img/structure/B602877.png)
![{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine](/img/structure/B602881.png)
![Bis(2-hydroxyethyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B602883.png)
amine](/img/structure/B602884.png)
![Bis(2-hydroxyethyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B602886.png)



![(3-Hydroxypropyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B602893.png)

